molecular formula C22H21N3O3S B6523867 N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 327971-77-7

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No. B6523867
CAS RN: 327971-77-7
M. Wt: 407.5 g/mol
InChI Key: HMVJZKKJXASICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide, also known as MTSEA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MTSEA has been found to possess unique properties that make it an ideal candidate for use in a variety of laboratory experiments.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been found to have a variety of potential applications in scientific research. It has been used as a model compound to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Additionally, N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been used to study the effects of various environmental pollutants on human health. It has also been used to study the effects of various drugs on the central nervous system.

Mechanism of Action

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is known to act as an agonist for the muscarinic acetylcholine receptor. It binds to the receptor and activates it, leading to an increase in the activity of the receptor. This increased activity results in the release of various neurotransmitters, which then have a variety of effects on the body.
Biochemical and Physiological Effects
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been found to have a variety of biochemical and physiological effects on the human body. It has been found to have an anti-inflammatory effect, as well as an analgesic effect. Additionally, N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been found to have a sedative effect, as well as a calming effect. It has also been found to have an antioxidant effect, as well as an anti-cancer effect.

Advantages and Limitations for Lab Experiments

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to synthesize and has a high purity. However, there are some limitations to using N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in laboratory experiments. For example, its solubility in water is relatively low, so it is not suitable for experiments that require a high degree of solubility. Additionally, it is not very stable in the presence of light or heat, so it should not be used in experiments that involve high temperatures or exposure to light.

Future Directions

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a number of potential future applications in scientific research. It could be used in the development of new drugs, as well as in the development of new treatments for various diseases. Additionally, it could be used to study the effects of environmental pollutants on human health, as well as to study the effects of various drugs on the central nervous system. It could also be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, it could be used to study the effects of various drugs on the immune system.

Synthesis Methods

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 6-methylpyridine and 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in the presence of an acid catalyst. The second step involves the reaction of the resulting product with methanol in the presence of a base catalyst. This two-step process yields N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in high yields and with high purity.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-16-5-4-8-21(23-16)24-22(26)18-9-11-20(12-10-18)29(27,28)25-14-13-17-6-2-3-7-19(17)15-25/h2-12H,13-15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJZKKJXASICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide

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